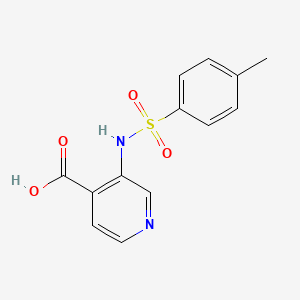

3-(4-Methylphenylsulfonamido)isonicotinic acid

Descripción general

Descripción

3-(4-Methylphenylsulfonamido)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O4S . It is a derivative of isonicotinic acid, which is an isomer of nicotinic acid and picolinic acid .

Molecular Structure Analysis

The molecular structure of this compound has been computed and analyzed using various levels of theory . The dipole moment, polarizability, and first static hyperpolarizability of the stable conformers have been calculated .Aplicaciones Científicas De Investigación

Catalytic Applications

- Green Synthesis of Pyranopyrazoles: Isonicotinic acid serves as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting its role in environmentally friendly chemical processes (Zolfigol et al., 2013).

Pharmaceutical Research

- Aldose Reductase Inhibitors: Sulfonamide derivatives, including those related to isonicotinic acid, have been investigated for their potential as aldose reductase inhibitors, which are significant in managing diabetic complications (Alexiou & Demopoulos, 2010).

Biocatalysis and Drug Metabolism

- Production of Mammalian Metabolites: Biocatalysis using Actinoplanes missouriensis for the production of mammalian metabolites of a biaryl-bis-sulfonamide, closely related to isonicotinic acid, demonstrates the compound's utility in drug metabolism studies (Zmijewski et al., 2006).

Antibody Development

- Antibody Generation for Antibiotic Detection: Isonicotinic acid derivatives have been utilized in developing antibodies for detecting sulfonamide antibiotics, indicating their potential in biomedical diagnostics (Adrián et al., 2009).

Structural Chemistry

- Crystal Structures of Schiff Bases: Isonicotinic acid derivatives have been synthesized and analyzed for their crystal structures, providing insights into their potential applications in materials science and molecular engineering (Yang, 2007).

Antimicrobial and Antioxidant Research

- Antimicrobial and Antioxidant Activities: Novel substituted pyrazoles derived from isonicotinic acid have been synthesized and evaluated for their antimicrobial and antioxidant properties, underscoring the compound's potential in pharmacological research (Hamada & Abdo, 2015).

Environmental Applications

- Photocatalytic Degradation of Pollutants: Isonicotinic acid, as a component of metal-organic frameworks, has shown potential in the photocatalytic degradation of methylene blue, indicating its applicability in environmental cleanup technologies (Zulys et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Methylphenylsulfonamido)isonicotinic acid is the bacterial enzyme catalase-peroxidase KatG . This enzyme is found in organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . The compound is highly specific and ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

The activated this compound interacts with NAD+ to form an adduct, which inhibits the enoyl ACP reductase InhA . This leads to the inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall . The inhibition of this pathway results in mycobacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . The compound selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The result of the action of this compound is the death of mycobacterial cells. By inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, the integrity of the cell wall is compromised, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its action . Furthermore, temperature and pH can also impact the stability and efficacy of the compound .

Propiedades

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-9-2-4-10(5-3-9)20(18,19)15-12-8-14-7-6-11(12)13(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKKLDNHMHGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

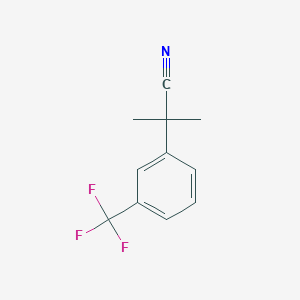

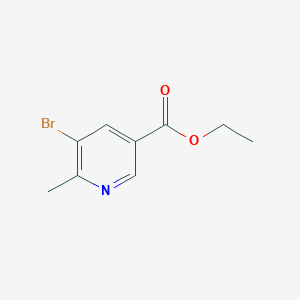

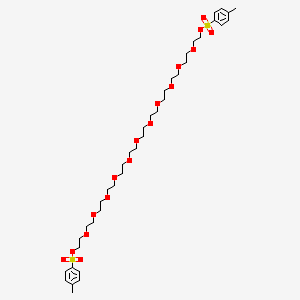

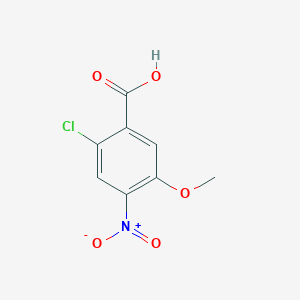

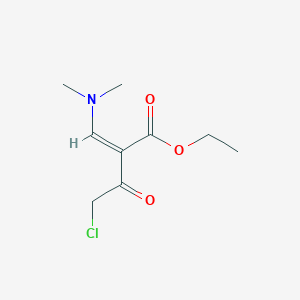

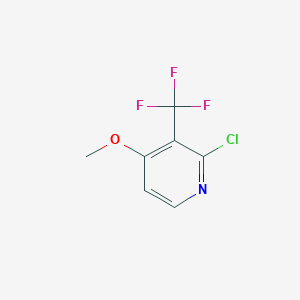

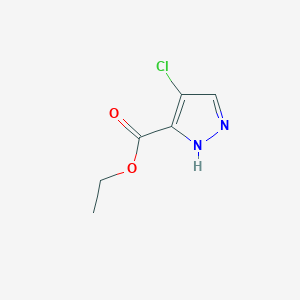

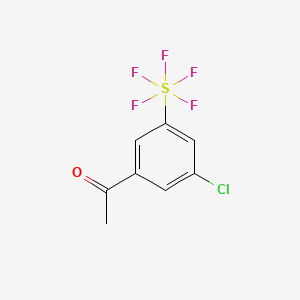

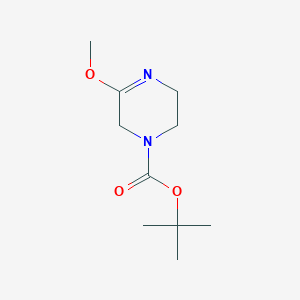

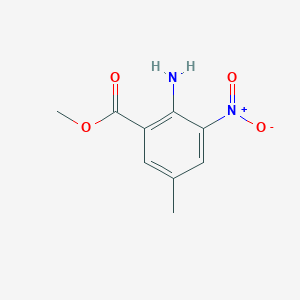

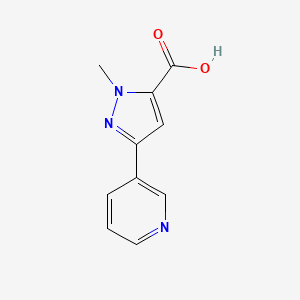

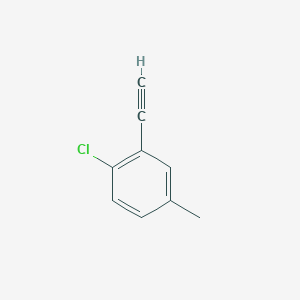

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.